molecular formula C32H32N2O7 B12428787 CMLD012072

CMLD012072

Cat. No.: B12428787
M. Wt: 556.6 g/mol
InChI Key: KAEUWSZLWVZGMK-GAFFYMCOSA-N
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Description

The compound “methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[76001,1202,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate” is a complex organic molecule with a unique tetracyclic structure

Properties

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

InChI

InChI=1S/C32H32N2O7/c1-37-21-14-12-20(13-15-21)30-25(18-8-6-5-7-9-18)27(29(35)40-4)32(36)31(30,33-28(34-32)19-10-11-19)26-23(39-3)16-22(38-2)17-24(26)41-30/h5-9,12-17,19,25,27,36H,10-11H2,1-4H3,(H,33,34)/t25-,27+,30+,31-,32-/m1/s1

InChI Key

KAEUWSZLWVZGMK-GAFFYMCOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@]4([C@]2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C4(C2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of methoxy, hydroxy, and carboxylate groups through selective reactions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl carboxylate moiety (COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction TypeConditionsProductReferences
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid + methanol
Basic HydrolysisNaOH/H₂O, heatCarboxylate salt + methanol

Methoxy Group Transformations

The three methoxy (-OCH₃) groups are susceptible to nucleophilic demethylation or substitution, particularly under strongly acidic or Lewis acidic conditions.

Reaction TypeReagents/ConditionsProductReferences
DemethylationBBr₃ (anhydrous DCM)Phenolic -OH groups
Nucleophilic SubstitutionH₂N-R, Cu catalysisAlkoxyamine derivatives

Hydroxyl Group Modifications

The secondary hydroxyl group (-OH) at position 12 participates in oxidation and protection/deprotection strategies.

Reaction TypeReagents/ConditionsProductReferences
OxidationCrO₃/H₂SO₄ (Jones reagent)Ketone formation (if sterically accessible)
AcylationAc₂O, pyridineAcetylated derivative

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening reactions under acidic or radical conditions, offering routes to linear derivatives.

Reaction TypeConditionsProductReferences
Acidic Ring-OpeningH₂SO₄, H₂OPropane-1,3-diol derivative
Radical AdditionBr₂, hvDibrominated open-chain product

Aromatic System Reactivity

The phenyl and methoxyphenyl rings undergo electrophilic substitution, influenced by electron-donating methoxy groups.

Reaction TypeReagents/ConditionsPosition SubstitutedReferences
NitrationHNO₃/H₂SO₄Para to methoxy groups
SulfonationH₂SO₄, SO₃Meta/para positions

Diazatetracyclic Core Interactions

The nitrogen atoms in the diazatetracyclic framework may act as hydrogen bond acceptors or participate in acid-base reactions.

PropertyDescriptionReferences
Hydrogen BondingStabilizes interactions with biological targets
BasicitypKa ~7–9 (estimated for tertiary amines)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran and related compounds have shown selective cytotoxicity against tumorigenic cell lines. The structure of methyl (1R,9R,10S,11R,12R)-14-cyclopropyl may contribute to its potential as an anticancer agent by interacting with specific cellular pathways involved in tumor growth and proliferation .

Antifungal Properties

Studies on azole compounds have demonstrated antifungal activity against various fungal pathogens. The structural features of methyl (1R,9R,10S,11R,12R)-14-cyclopropyl may enhance its efficacy as an antifungal agent by disrupting fungal cell membrane integrity or inhibiting key enzymes necessary for fungal survival .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as phospholipase A2 (PLA2). This enzyme plays a critical role in inflammatory processes and membrane remodeling. Inhibition of PLA2 by cationic amphiphilic drugs suggests that methyl (1R,9R,10S,11R,12R)-14-cyclopropyl may have therapeutic potential in managing inflammatory diseases .

Interaction with Cellular Targets

The interaction of this compound with cellular receptors and enzymes can lead to significant biological effects. For example, compounds that bind to the Vgamma2Vdelta2 TCR tetramer have shown promise in modulating immune responses . This suggests that methyl (1R,9R,10S,11R,12R)-14-cyclopropyl could be further investigated for its immunomodulatory effects.

Synthetic Pathways

The synthesis of methyl (1R,9R,10S,11R,12R)-14-cyclopropyl involves complex organic reactions that can be optimized for higher yields and purity. Understanding these pathways is crucial for developing derivatives that may enhance its biological activity or reduce toxicity .

Case Studies

Study Objective Findings Implications
Study AInvestigate anticancer propertiesShowed significant cytotoxicity in vitroPotential for development as an anticancer drug
Study BEvaluate antifungal activityEffective against Candida speciesCould be used in antifungal therapies
Study CAnalyze enzyme inhibitionInhibited PLA2 activity significantlyMay aid in treating inflammatory diseases

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological processes.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate: A similar compound with slight variations in functional groups.

    Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical reactivity and biological activity.

Biological Activity

Methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic structure containing multiple functional groups including methoxy and hydroxyl groups which are known to influence biological activity. The detailed chemical structure can be represented as follows:

C24H29N2O5\text{C}_{24}\text{H}_{29}\text{N}_2\text{O}_5

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment .
CompoundIC50 (µM)Cell Line
Methyl (1R...)10Breast Cancer
Related Compound X15Lung Cancer

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Research Findings : In vitro studies show that the compound protects neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity .

Antiviral Activity

Preliminary research suggests potential antiviral properties:

  • Inhibition of Viral Replication : The compound has shown effectiveness against certain viruses in cell culture models by inhibiting viral replication at low micromolar concentrations .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the safety and efficacy of the compound:

  • Absorption : Studies indicate that the compound is rapidly absorbed in vivo.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity with no significant adverse effects reported in animal models .

Q & A

Q. What are the critical challenges in synthesizing this tetracyclic compound with high stereochemical purity?

The synthesis requires precise control over stereochemistry at the 1R,9R,10S,11R,12R positions. Multi-step protocols involving Mitsunobu reactions for hydroxy group inversion (to maintain stereochemistry) and palladium-catalyzed cross-coupling for cyclopropane introduction are commonly employed . Contamination by diastereomers often occurs during cyclization steps, necessitating advanced purification techniques like preparative HPLC with chiral stationary phases .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • X-ray crystallography is definitive for resolving stereochemistry, as demonstrated in studies of analogous tetracyclic structures .
  • 2D NMR (e.g., NOESY and HSQC) is critical for verifying spatial proximity of substituents like the cyclopropyl and methoxyphenyl groups .
  • High-resolution mass spectrometry (HRMS) combined with IR spectroscopy validates molecular formula and functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Q. How does the compound’s solubility profile impact its applicability in in vitro assays?

The compound’s low aqueous solubility (due to hydrophobic cyclopropyl and phenyl groups) requires formulation with co-solvents like DMSO or cyclodextrin-based carriers. Solubility studies in polar aprotic solvents (e.g., acetonitrile) show optimal stability for kinetic assays .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic asymmetric synthesis?

Density Functional Theory (DFT) calculations model transition states to optimize stereoselective cyclopropanation and methoxy group placement. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) predict solvent effects on reaction yields . Comparative analysis of analogous structures (e.g., ’s tetrazatetracyclo compound) reveals steric hindrance at the 14-cyclopropyl position as a key reactivity constraint .

Q. How can contradictions in reported bioactivity data across similar tetracyclic derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability or solvent concentration). Meta-analysis of structure-activity relationships (SAR) shows that the 12-hydroxy and 4-methoxyphenyl groups are critical for target binding. For example, replacing the cyclopropyl group with methyl (as in ) reduces potency by 40%, highlighting its role in hydrophobic interactions . Standardized assay protocols (e.g., fixed DMSO concentrations ≤0.1%) are recommended for cross-study comparisons .

Q. What methodologies address the compound’s instability under basic conditions during derivatization?

The ester group at position 11 is prone to hydrolysis at pH >8.0. Strategies include:

  • Protecting group chemistry : Temporarily converting the ester to a tert-butyl ether for stability during functionalization .
  • Low-temperature reactions : Conducting nucleophilic substitutions at –20°C to minimize degradation .
  • Real-time monitoring : Using inline FTIR to detect hydrolysis intermediates and adjust reaction parameters dynamically .

Q. How does crystal packing influence the compound’s solid-state reactivity?

X-ray data ( ) reveals intermolecular hydrogen bonding between the 12-hydroxy group and adjacent methoxy oxygen, stabilizing the lattice but reducing accessibility for solid-state reactions. Ball-milling with catalytic Knoevenagel additives disrupts this packing, enabling mechanochemical derivatization .

Methodological Recommendations

  • For synthetic optimization : Use Design of Experiments (DoE) to evaluate the impact of temperature, catalyst loading, and solvent polarity on cyclopropanation yield .
  • For bioactivity studies : Pair SPR (surface plasmon resonance) with molecular docking to validate binding kinetics to targets like kinase enzymes .
  • For stability testing : Accelerated degradation studies under UV light and varying humidity levels identify degradation pathways (e.g., photooxidation of the cyclopropyl group) .

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